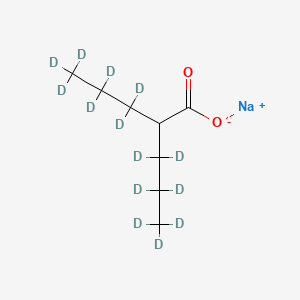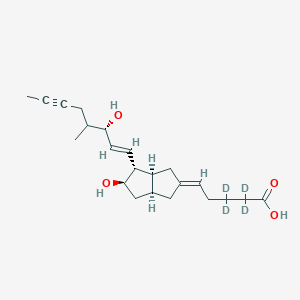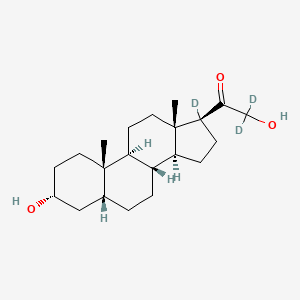
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
The synthesis of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and deuterated reagents.
Reaction Conditions: The key steps often involve chlorination and deuteration reactions under controlled conditions. For example, the chlorination of 4-(benzyloxy)benzaldehyde can be achieved using thionyl chloride or phosphorus trichloride.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of deuterated solvents and catalysts is also common to maintain the deuterium content in the final product.
Analyse Chemischer Reaktionen
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in isotope labeling studies to track metabolic pathways and understand biological processes.
Medicine: It serves as a reference standard in mass spectrometry for the quantification of drugs and their metabolites.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The deuterium atoms in the compound can affect the rate of enzymatic reactions, leading to changes in metabolic pathways and the overall biological response.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one and 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one-d3 are structurally similar but differ in their isotopic composition.
Uniqueness: The presence of deuterium in this compound provides unique properties, such as increased stability and altered reaction kinetics, making it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C16H15ClO2 |
|---|---|
Molekulargewicht |
279.77 g/mol |
IUPAC-Name |
2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
KABSWBAVVVOZDJ-VIQYUKPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=CC=C(C=C2)C(=O)C(C)Cl)[2H])[2H] |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















